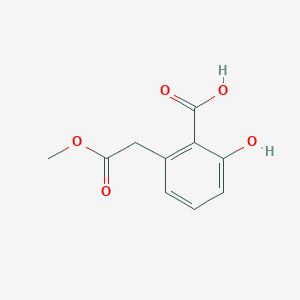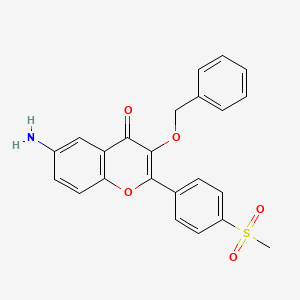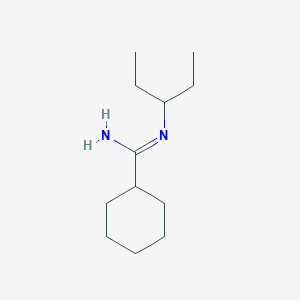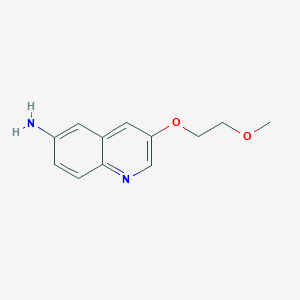![molecular formula C11H21NO3 B13880180 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane ring system, which includes a 1,4-dioxane moiety and a hydroxyl group at the 8th position. The compound also contains a methylaminoethyl side chain, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the methylaminoethyl side chain. One common method involves the reaction of cyclohexanone with ethylene glycol to form the 1,4-dioxane ring. This intermediate is then reacted with appropriate reagents to introduce the hydroxyl group at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylaminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various alcohol derivatives .
科学研究应用
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds
作用机制
The mechanism of action of 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The methylaminoethyl side chain can interact with biological receptors, leading to various physiological effects. The compound may also interfere with specific biochemical pathways, resulting in its observed biological activities .
相似化合物的比较
Similar Compounds
8-methyl-1,4-dioxaspiro[4.5]decan-8-ol: This compound has a similar spirocyclic structure but with a methyl group instead of the methylaminoethyl side chain.
1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound contains a thiaza ring and is studied for its anti-ulcer activity.
Uniqueness
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
8-[2-(methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C11H21NO3/c1-12-7-6-10(13)2-4-11(5-3-10)14-8-9-15-11/h12-13H,2-9H2,1H3 |
InChI 键 |
AFKBPGKUXVNYAQ-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1(CCC2(CC1)OCCO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


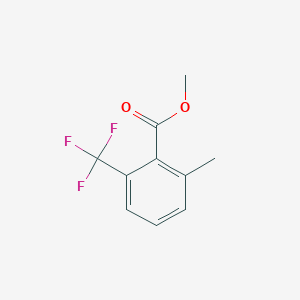

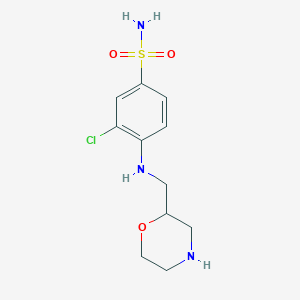
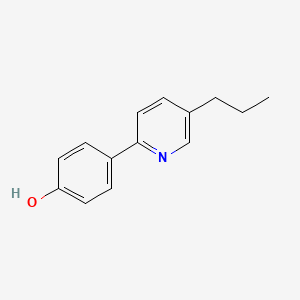

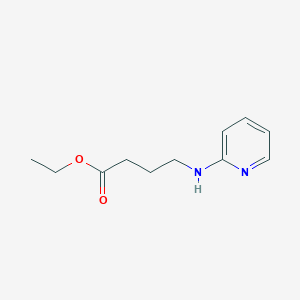
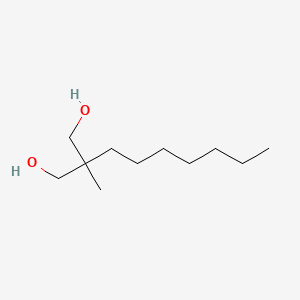
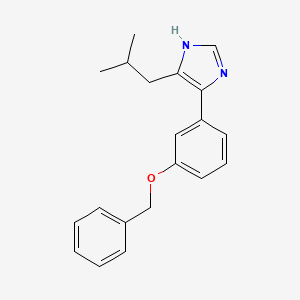
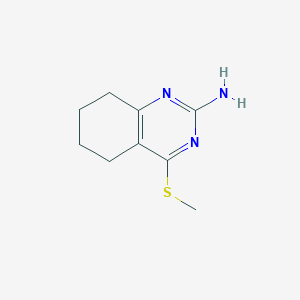
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
